

chemical and physical differences between peroxynitrite (ONOO^-) and peroxynitrate (O_2NOO^-)

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A Comparative Guide to the Chemical and Physical Differences Between Peroxynitrite (ONOO^-) and Peroxynitrate (O_2NOO^-)

For researchers, scientists, and drug development professionals, a precise understanding of reactive nitrogen species is paramount. This guide provides an objective comparison of the chemical and physical properties of two such species: peroxynitrite (ONOO^-) and its structural isomer, peroxynitrate (O_2NOO^-). While both are potent oxidizing agents, their distinct characteristics in stability, reactivity, and biological interactions have significant implications for experimental design and interpretation in the fields of oxidative stress, cell signaling, and pharmacology.

Chemical and Physical Properties

Peroxynitrite and peroxynitrate, despite sharing the same elemental composition, exhibit marked differences in their chemical and physical properties. These differences are summarized in the table below, providing a clear, quantitative comparison.

Property	Peroxynitrite (ONOO ⁻)	Peroxynitrate (O ₂ NOO ⁻)
Molar Mass	62.005 g/mol	78.004 g/mol
Appearance in Solution	Pale yellow solution[1]	Colorless solution
pKa of Conjugate Acid	~6.8 (for peroxynitrous acid, ONOOH)[2][3][4][5]	~5.9 (for peroxynitric acid, O ₂ NOOH)
UV-Vis Absorption (λ _{max})	302 nm (in alkaline solution, pH > 12)[2][6]	~284 nm (for the intermediate formed during peroxynitrite decomposition)[7]
Molar Extinction Coefficient (ε)	1670 M ⁻¹ cm ⁻¹ at 302 nm (in alkaline solution)[2][6]	Not well-established for the pure substance in solution.
Redox Potential (E°)	ONOO ⁻ /•NO ₂ : 1.4 V; ONOO ⁻ /NO ₂ ⁻ : 1.2 V (at pH 7) [3]	Not well-established.
Stability	The anion (ONOO ⁻) is relatively stable in alkaline solutions. The conjugate acid (ONOOH) is highly unstable and rapidly decomposes at physiological pH with a half-life of about 1 second.[4][8][9]	The conjugate acid (O ₂ NOOH) is more stable than ONOOH at moderate to low pH. The anion (O ₂ NOO ⁻) is less stable than ONOO ⁻ . [10][11]
O-O Bond Dissociation Energy (BDE)	Lower BDE for ONOOH compared to O ₂ NOOH.[10][11]	The O-O BDE of O ₂ NOOH is predicted to be 19 kcal/mol greater than that of ONOOH. [10][11]

Reactivity and Biological Interactions

The reactivity of these two isomers differs significantly, which dictates their biological effects. Peroxynitrite is a potent and relatively indiscriminate oxidant and nitrating agent, while peroxynitrate's reactivity is less characterized in biological systems but is known to be a powerful oxidant.

Peroxynitrite (ONOO^-):

At physiological pH, peroxynitrite exists as a mixture of the anion (ONOO^-) and its conjugate acid, peroxynitrous acid (ONOOH).^[3] ONOOH can undergo homolytic cleavage to form highly reactive hydroxyl ($\bullet\text{OH}$) and nitrogen dioxide ($\bullet\text{NO}_2$) radicals.^{[9][12]} However, a more significant reaction in biological systems is its rapid reaction with carbon dioxide (CO_2) to form a nitrosoperoxycarbonate adduct (ONOOCO_2^-).^[9] This adduct quickly decomposes into nitrogen dioxide ($\bullet\text{NO}_2$) and carbonate ($\text{CO}_3^{\bullet-}$) radicals, which are potent one-electron oxidants and key mediators of tyrosine nitration.^[9]

Peroxynitrite readily reacts with a variety of biomolecules, including:

- Thiols: It rapidly oxidizes cysteine and glutathione.^[13]
- Amino Acids: Besides cysteine, it can react with methionine and tryptophan.^[14]
- Proteins: It can cause nitration of tyrosine residues, a hallmark of peroxynitrite-mediated damage.^[14]
- DNA: It can induce damage to DNA.^[2]
- Metal Centers: It reacts quickly with transition metal centers in proteins.^[14]

Peroxynitrate (O_2NOO^-):

Peroxynitrate is considered a potent reactive oxygen species with similar two-electron oxidative behavior to peroxynitrite.^{[10][11]} A key difference is its insensitivity to the presence of CO_2 , a major reaction pathway for peroxynitrite.^{[10][11]} The higher O-O bond dissociation energy in peroxynitric acid (O_2NOOH) compared to peroxynitrous acid (ONOOH) contributes to its greater stability against homolysis.^{[10][11]} The decomposition of the peroxynitrate anion (O_2NOO^-) can yield stable products like nitrite (NO_2^-) and triplet oxygen ($^3\text{O}_2$).^{[10][11]}

Experimental Protocols

Synthesis of Peroxynitrite (ONOO^-)

A common and reliable method for synthesizing peroxynitrite in the laboratory is through the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong

base.

Materials:

- Sodium nitrite (NaNO_2)
- Hydrogen peroxide (H_2O_2)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO_2) (optional, for removing excess H_2O_2)
- Ice bath

Procedure:

- Prepare the following ice-cold solutions:
 - Solution A: 0.6 M NaNO_2
 - Solution B: 0.7 M H_2O_2 in 0.6 M HCl
 - Solution C: 1.5 M NaOH
- Place Solution A in a beaker on a stir plate in an ice bath.
- Using a syringe pump for rapid mixing, add an equal volume of Solution B to Solution A.
- Immediately quench the reaction by adding an equal volume of Solution C. The formation of peroxynitrite is indicated by a characteristic yellow color.
- (Optional) To remove unreacted hydrogen peroxide, add a small amount of MnO_2 and stir until oxygen evolution ceases.
- Centrifuge or filter to remove the MnO_2 .

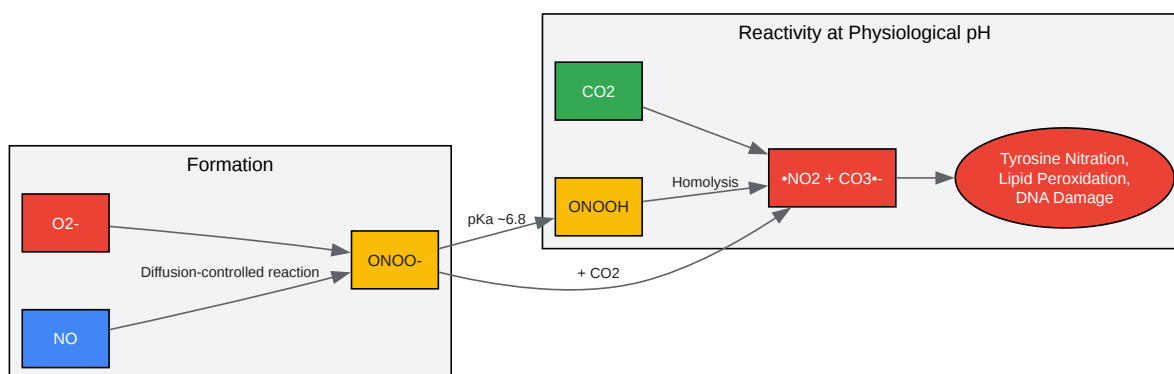
- The concentration of the peroxynitrite solution can be determined spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH, using a molar extinction coefficient of $1670 \text{ M}^{-1}\text{cm}^{-1}$.^[6]
- Store the peroxynitrite solution in small aliquots at -80°C .

Synthesis of Peroxynitrate (O_2NOO^-)

The synthesis of peroxynitrate is less commonly described in detail in the literature compared to peroxynitrite. It is often formed as a secondary product in reactions involving peroxynitrite. One method for its formation involves the reaction of peroxynitrite with CO_2 in the presence of a substrate that can lead to the formation of superoxide.

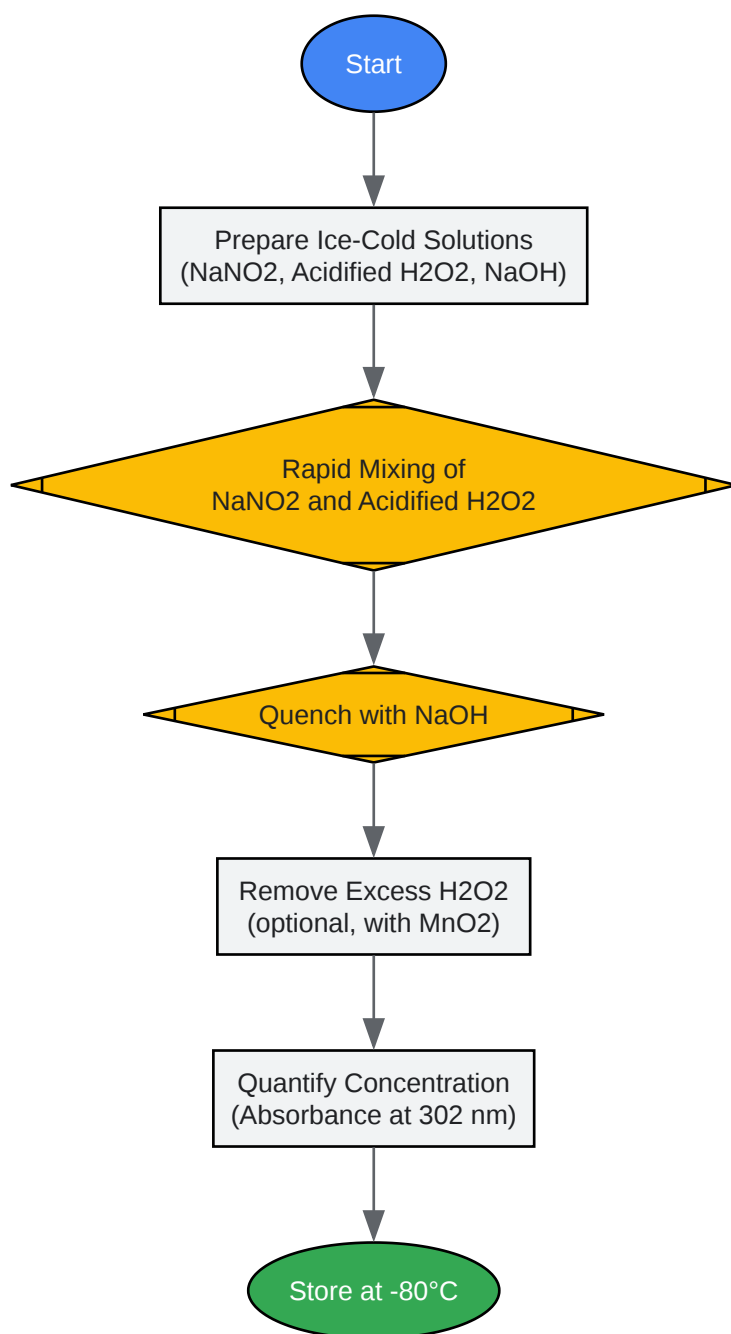
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of peroxynitrite chemistry and experimental procedures.



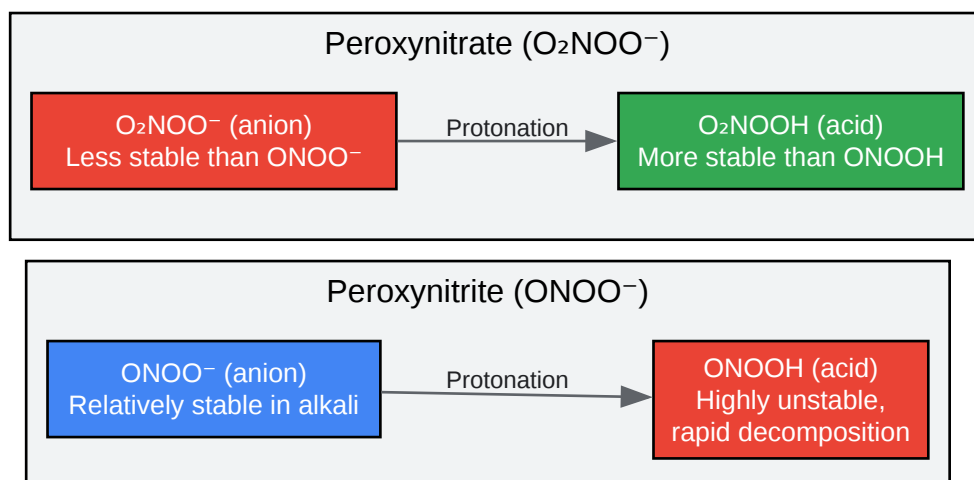
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Caption: Formation and major reactivity pathways of peroxynitrite.



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Caption: Experimental workflow for the synthesis of peroxynitrite.



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Caption: Comparison of the relative stability of peroxynitrite and peroxynitrate.

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